molecular formula C14H19ClN2O B13737291 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride CAS No. 15918-70-4

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride

Cat. No.: B13737291
CAS No.: 15918-70-4
M. Wt: 266.76 g/mol
InChI Key: GZEPJCLDITYJFJ-UHFFFAOYSA-N
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Description

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride is a complex organic compound with potential applications in various scientific fields. This compound is characterized by its unique azepinoindole structure, which includes a hexahydro ring system fused with an indole moiety. The presence of a methoxy group and a methyl group further adds to its chemical diversity.

Preparation Methods

The synthesis of 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves multiple steps, starting from readily available precursors. One common synthetic route includes the cyclization of appropriate intermediates under specific reaction conditions. For instance, the reaction may involve the use of strong acids or bases to facilitate the formation of the azepinoindole ring system. Industrial production methods may employ optimized reaction conditions to ensure high yield and purity of the final product .

Chemical Reactions Analysis

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of alcohols or amines.

    Substitution: Nucleophilic substitution reactions can occur at the methoxy or methyl groups, leading to the formation of various derivatives. .

Scientific Research Applications

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .

Comparison with Similar Compounds

1,2,3,4,5,6-Hexahydro-9-methoxy-6-methyl-azepino(4,5-b)indole hydrochloride can be compared with other similar compounds, such as:

    9-Methoxy-3-methyl-1,2,3,4,5,6-hexahydroazepino(4,5-b)indole: Similar structure but lacks the hydrochloride group.

    2-Naphthalenemethanol, 1,2,3,4,4a,5,6,7-octahydro-α,α,4a,8-tetramethyl-: Different ring system but shares some structural features.

    3-Acetyl-3,5,12-trihydroxy-10-methoxy-6,11-dioxo-1,2,3,4,6,11-hexahydro-1-tetracenylpentofuranosid: Contains similar functional groups but has a more complex structure.

Properties

CAS No.

15918-70-4

Molecular Formula

C14H19ClN2O

Molecular Weight

266.76 g/mol

IUPAC Name

9-methoxy-6-methyl-1,2,3,4,5,6-hexahydroazepino[4,5-b]indol-6-ium;chloride

InChI

InChI=1S/C14H18N2O.ClH/c1-16-13-4-3-10(17-2)9-12(13)11-5-7-15-8-6-14(11)16;/h3-4,9,15H,5-8H2,1-2H3;1H

InChI Key

GZEPJCLDITYJFJ-UHFFFAOYSA-N

Canonical SMILES

C[NH+]1C2=C(CCNCC2)C3=C1C=CC(=C3)OC.[Cl-]

Origin of Product

United States

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